molecular formula C34H37N3O5 B12806117 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- CAS No. 134934-55-7

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)-

Cat. No.: B12806117
CAS No.: 134934-55-7
M. Wt: 567.7 g/mol
InChI Key: ANIMSFCAHXXLPF-XAGDYJCDSA-N
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Description

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- typically involves multiple steps, including protection and deprotection of functional groups, selective reduction, and nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis and function.

    Medicine: Potential therapeutic agent for treating viral infections or cancer.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

    Zidovudine: Used in the treatment of HIV.

    Gemcitabine: Used in cancer chemotherapy.

    Acyclovir: Used to treat herpes virus infections.

Uniqueness

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- is unique due to its specific chemical structure, which imparts distinct properties and biological activities compared to other nucleoside analogs. Its unique structure may result in different pharmacokinetics, efficacy, and safety profiles.

Properties

CAS No.

134934-55-7

Molecular Formula

C34H37N3O5

Molecular Weight

567.7 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-piperidin-1-yloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C34H37N3O5/c1-40-28-17-15-27(16-18-28)34(25-11-5-2-6-12-25,26-13-7-3-8-14-26)41-24-29-23-30(36-20-9-4-10-21-36)32(42-29)37-22-19-31(38)35-33(37)39/h2-3,5-8,11-19,22,29-30,32H,4,9-10,20-21,23-24H2,1H3,(H,35,38,39)/t29-,30+,32+/m0/s1

InChI Key

ANIMSFCAHXXLPF-XAGDYJCDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCCCC6

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCCCC6

Origin of Product

United States

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